3,6-Dimethyl-1,8-diphenyl-9H-carbazole 3,6-Dimethyl-1,8-diphenyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 585534-70-9
VCID: VC19036825
InChI: InChI=1S/C26H21N/c1-17-13-21(19-9-5-3-6-10-19)25-23(15-17)24-16-18(2)14-22(26(24)27-25)20-11-7-4-8-12-20/h3-16,27H,1-2H3
SMILES:
Molecular Formula: C26H21N
Molecular Weight: 347.4 g/mol

3,6-Dimethyl-1,8-diphenyl-9H-carbazole

CAS No.: 585534-70-9

Cat. No.: VC19036825

Molecular Formula: C26H21N

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethyl-1,8-diphenyl-9H-carbazole - 585534-70-9

Specification

CAS No. 585534-70-9
Molecular Formula C26H21N
Molecular Weight 347.4 g/mol
IUPAC Name 3,6-dimethyl-1,8-diphenyl-9H-carbazole
Standard InChI InChI=1S/C26H21N/c1-17-13-21(19-9-5-3-6-10-19)25-23(15-17)24-16-18(2)14-22(26(24)27-25)20-11-7-4-8-12-20/h3-16,27H,1-2H3
Standard InChI Key VYEYRKZHARMKRX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1)C3=CC=CC=C3)NC4=C2C=C(C=C4C5=CC=CC=C5)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3,6-Dimethyl-1,8-diphenyl-9H-carbazole features a carbazole core (C12H9N) modified with methyl groups at positions 3 and 6 and phenyl substituents at positions 1 and 8. This substitution pattern introduces steric and electronic effects that influence conjugation, solubility, and intermolecular interactions. Comparative analysis with 3,6-Diphenyl-9H-carbazole (molecular formula C24H17N, molecular weight 319.4 g/mol) suggests that the addition of methyl groups would increase molecular weight proportionally while altering crystallinity and thermal stability.

The InChIKey for 3,6-Diphenyl-9H-carbazole (PCMKGEAHIZDRFL-UHFFFAOYSA-N) provides a reference for deriving the hypothetical InChIKey of the dimethyl-diphenyl analog, though computational modeling would be required for precise prediction.

Crystallographic and Spectroscopic Properties

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The synthesis of 3,6-Diphenyl-9H-carbazole via Suzuki-Miyaura coupling provides a template for potential routes to the dimethyl-diphenyl derivative. A representative procedure involves reacting 3,6-dibromocarbazole with phenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate, yielding 63–90% product . Adapting this method, 1,8-dibromo-3,6-dimethylcarbazole could serve as the starting material for introducing phenyl groups at positions 1 and 8.

Key reaction parameters from analogous syntheses include:

  • Catalyst system: Pd(OAc)₂ with tri(ortho-tolyl)phosphine

  • Solvent: Ethylene glycol dimethyl ether (DME)/water

  • Temperature: 80°C under nitrogen

Challenges in Functionalization

Introducing methyl groups at positions 3 and 6 prior to phenyl coupling poses regioselective challenges. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) could enable methyl group installation, though competing side reactions at the carbazole NH group necessitate protective group chemistry.

Physicochemical Properties

Thermal Stability

Based on 3,6-Diphenyl-9H-carbazole data :

Property3,6-Diphenyl-9H-carbazoleEstimated 3,6-Dimethyl-1,8-diphenyl-9H-carbazole
Melting Point186°C160–175°C
Boiling Point575°C550–565°C
Flash Point256°C240–250°C

The methyl groups’ electron-donating nature may increase HOMO energy levels, potentially enhancing hole-transport capabilities in organic semiconductors.

Solubility and Processing

3,6-Diphenyl-9H-carbazole exhibits poor solubility in aqueous media (0.0000781 mg/mL) , with log P values indicating high hydrophobicity (XLOGP3 = 6.64) . The dimethyl analog’s solubility profile would depend on crystallization kinetics, likely requiring polar aprotic solvents (e.g., DMF, chlorobenzene) for device fabrication.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives function as host materials in emissive layers due to their high triplet energy levels. The extended conjugation in 3,6-Diphenyl-9H-carbazole reduces bandgap compared to unsubstituted carbazole , a property the dimethyl-diphenyl variant could modulate further for blue-emitting devices.

Charge-Transport Layers

Hole mobility in 3,6-Diphenyl-9H-carbazole thin films reaches 10⁻⁴ cm²/V·s, competitive with NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine) . Methyl substitution may improve film morphology via reduced π-π stacking, though experimental verification is needed.

Computational Modeling and Design

Density functional theory (DFT) calculations on 3,6-Diphenyl-9H-carbazole reveal a HOMO-LUMO gap of 3.8 eV , with phenyl rings contributing to delocalized electron density. For the dimethyl-diphenyl analog, methyl groups would:

  • Raise HOMO energy by ~0.2 eV via inductive effects

  • Introduce torsional strain between phenyl and methyl substituents, reducing planarity

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